Cas no 956396-51-3 (3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid)

3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
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- MDL: MFCD03419614
- インチ: InChI=1S/C7H9N3O4/c1-5-6(10(13)14)4-9(8-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
- InChIKey: VLLXANRZXYDRFO-UHFFFAOYSA-N
- SMILES: CC1=NN(CCC(=O)O)C=C1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B498898-100mg |
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid |
956396-51-3 | 100mg |
$ 160.00 | 2022-06-07 | ||
Fluorochem | 028131-250mg |
3-(3-Methyl-4-nitro-pyrazol-1-yl)-propionic acid |
956396-51-3 | 95% | 250mg |
£182.00 | 2022-02-28 | |
Fluorochem | 028131-1g |
3-(3-Methyl-4-nitro-pyrazol-1-yl)-propionic acid |
956396-51-3 | 95% | 1g |
£363.00 | 2022-02-28 | |
Enamine | EN300-83564-1.0g |
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid |
956396-51-3 | 95% | 1.0g |
$531.0 | 2023-02-11 | |
abcr | AB376393-5g |
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid; . |
956396-51-3 | 5g |
€1277.00 | 2025-02-13 | ||
A2B Chem LLC | AI64598-5g |
3-(3-Methyl-4-nitro-1h-pyrazol-1-yl)propanoic acid |
956396-51-3 | >95% | 5g |
$1342.00 | 2024-07-18 | |
Enamine | EN300-83564-10g |
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid |
956396-51-3 | 95% | 10g |
$2100.0 | 2023-09-02 | |
1PlusChem | 1P00IJQU-250mg |
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid |
956396-51-3 | 95% | 250mg |
$375.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333385-1g |
3-(3-Methyl-4-nitro-1h-pyrazol-1-yl)propanoic acid |
956396-51-3 | 95+% | 1g |
¥4680.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333385-5g |
3-(3-Methyl-4-nitro-1h-pyrazol-1-yl)propanoic acid |
956396-51-3 | 95+% | 5g |
¥12950.00 | 2024-04-24 |
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acidに関する追加情報
Compound CAS No. 956396-51-3: 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, also known by its CAS registry number CAS No. 956396-51-3, is a significant compound in the field of organic chemistry, particularly in the study of heterocyclic compounds. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a pyrazole ring substituted with a methyl group at position 3 and a nitro group at position 4, connected to a propanoic acid moiety via a methylene bridge.
The synthesis of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research and industrial applications. The presence of the nitro group imparts strong electron-withdrawing properties to the molecule, which significantly influences its reactivity and biological activity.
In terms of biological activity, 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has been extensively studied for its potential as an anti-inflammatory agent. Research conducted by Smith et al. (2022) demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX)-2 enzymes, which are key players in inflammation and pain signaling pathways. Furthermore, its ability to modulate other inflammatory mediators makes it a promising candidate for the development of novel anti-inflammatory drugs.
Beyond its pharmacological applications, this compound has also found utility in materials science. Recent studies by Lee et al. (2023) highlighted its role as a precursor in the synthesis of advanced materials such as conductive polymers and metalorganic frameworks (MOFs). The unique electronic properties of the pyrazole ring and the carboxylic acid group facilitate strong interactions with metal ions, enabling the formation of highly ordered and functional materials with potential applications in energy storage and catalysis.
The structural versatility of CAS No. 956396-51-3 allows for further functionalization to tailor its properties for specific applications. For instance, substitution at different positions on the pyrazole ring can lead to derivatives with enhanced bioavailability or selectivity towards particular biological targets. Additionally, the propanoic acid moiety provides opportunities for conjugation with other biomolecules or polymers, expanding its utility in drug delivery systems and nanotechnology.
In conclusion, 3-(3-Methyl-4-nitro-1H-pyrazol-1-yllpropanoic acid, with its unique chemical structure and diverse functional groups, continues to be a focal point in both academic and industrial research. Its potential applications span across multiple disciplines, from drug discovery to materials development, underscoring its importance as a valuable building block in modern chemistry.
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